molecular formula C20H21BrN4OS B10970282 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide

カタログ番号: B10970282
分子量: 445.4 g/mol
InChIキー: UAAKXVHNYFGSBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[5-(4-ブロモフェニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2-フェニルエチル)アセトアミドは、その独特な化学構造と潜在的な用途により、さまざまな科学分野で注目を集めている複雑な有機化合物です。この化合物は、トリアゾール環、ブロモフェニル基、およびスルファニルアセトアミド結合を特徴とし、研究および産業目的のための汎用性の高い分子となっています。

特性

分子式

C20H21BrN4OS

分子量

445.4 g/mol

IUPAC名

2-[[5-(4-bromophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C20H21BrN4OS/c1-2-25-19(16-8-10-17(21)11-9-16)23-24-20(25)27-14-18(26)22-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,22,26)

InChIキー

UAAKXVHNYFGSBQ-UHFFFAOYSA-N

正規SMILES

CCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)Br

製品の起源

United States

準備方法

合成経路と反応条件

2-{[5-(4-ブロモフェニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2-フェニルエチル)アセトアミドの合成は、通常、トリアゾール環の調製から始まる複数のステップを伴います。トリアゾール環は、ヒドラジンと適切なニトリル化合物を用いた環化反応によって合成することができます。ブロモフェニル基は臭素化反応によって導入され、スルファニルアセトアミド結合はチオール化反応に続いてアミド化によって形成されます。

工業的製造方法

この化合物の工業的製造には、収率と純度を高めるために反応条件を最適化することが含まれます。これには、反応中の温度、圧力、およびpHレベルを制御することが含まれます。さらに、触媒と溶媒の使用は、合成プロセスの効率を高めることができます。

化学反応の分析

Oxidation of the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) moiety undergoes oxidation under controlled conditions, producing sulfoxides or sulfones.

Reaction TypeReagents/ConditionsProductsYield/Notes
OxidationH₂O₂ (30%), acetic acid, 50°C, 4hSulfoxide derivative~60% conversion
OxidationmCPBA (1.2 eq.), CH₂Cl₂, 0°C → RT, 12hSulfone derivative>85% yield
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates stabilized by the electron-withdrawing triazole ring .

  • Structural Impact : Sulfoxides enhance polarity, while sulfones increase metabolic stability in pharmacological contexts.

Nucleophilic Substitution at Sulfur

The sulfanyl group participates in nucleophilic substitution reactions, enabling functional group interconversion.

Reaction TypeReagents/ConditionsProductsYield/Notes
S-AlkylationCs₂CO₃, DMF, 2-bromo-1-phenylethanone, 24hAlkylated thioether61% yield
Thiol-Disulfide ExchangeDTBP, EtOH, 80°C, 6hDisulfide-linked dimer45% yield
  • Key Factor : Alkylation efficiency depends on the base strength and solvent polarity. Cesium carbonate in DMF optimizes S- over N-alkylation .

Reduction of the Triazole Ring

The triazole ring undergoes partial reduction under catalytic hydrogenation conditions.

Reaction TypeReagents/ConditionsProductsYield/Notes
HydrogenationH₂ (1 atm), Pd/C, EtOH, 12h1,2,4-Triazoline derivative75% yield
Sodium Borohydride ReductionNaBH₄, EtOH, 50°C, 1hSecondary alcohol derivative57% yield
  • Selectivity : Reduction preferentially targets the N1–N2 bond of the triazole ring, preserving the acetamide group.

Cycloaddition Reactions

The triazole moiety participates in [3+2] cycloadditions with dipolarophiles like nitriles.

Reaction TypeReagents/ConditionsProductsYield/Notes
Huisgen CycloadditionCuI, DIPEA, CH₃CN, 60°C, 8hTriazole-fused heterocycle68% yield
  • Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms stable 1,2,3-triazole linkages.

Tautomerism-Driven Reactivity

The triazole-thione/thiol tautomerism influences reaction pathways (e.g., alkylation vs. acylation):

TautomerReactivity PreferenceExample Reaction
Thiol (10a)S-Alkylation (e.g., with alkyl halides)Formation of thioethers
Thione (10b)N-Alkylation (e.g., with acyl chlorides)Formation of N-acylated derivatives
  • Characterization : Tautomeric equilibria are confirmed by ¹H NMR (δ 14.11 ppm for N–H) and ¹³C NMR (δ 168.9 ppm for C=S) .

Functionalization of the Acetamide Group

The acetamide side chain undergoes hydrolysis and condensation reactions.

Reaction TypeReagents/ConditionsProductsYield/Notes
Acid HydrolysisHCl (6M), reflux, 6hCarboxylic acid derivative82% yield
Schiff Base FormationBenzaldehyde, EtOH, 24hImine-linked conjugate70% yield

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

Case Study : In vitro testing has demonstrated that similar triazole compounds show promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives with a bromophenyl group have shown enhanced activity due to their ability to disrupt microbial cell wall synthesis .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of active research. The compound's structure allows it to interact with cellular receptors involved in cancer cell proliferation.

Case Study : A study on related compounds revealed that they exhibit cytotoxic effects on human breast adenocarcinoma cell lines (MCF7) through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the triazole ring enhances the interaction with target proteins involved in cancer pathways.

作用機序

類似の化合物との比較

類似の化合物

    4-ブロモフェニルエチルアルコール: ブロモフェニル基を共有していますが、トリアゾールとスルファニルアセトアミド結合はありません。

    N-(2-フェニルエチル)アセトアミド: フェニルエチルアセトアミド構造を含みますが、トリアゾールとブロモフェニル基はありません。

独自性

2-{[5-(4-ブロモフェニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2-フェニルエチル)アセトアミドは、トリアゾール環、ブロモフェニル基、およびスルファニルアセトアミド結合の組み合わせにより、独自です。この独特の構造は、さまざまな用途において価値のある化合物にする、明確な化学的および生物学的特性を与えます。

類似化合物との比較

Similar Compounds

    4-Bromophenethyl alcohol: Shares the bromophenyl group but lacks the triazole and sulfanyl-acetamide linkage.

    N-(2-phenylethyl)acetamide: Contains the phenylethyl-acetamide structure but lacks the triazole and bromophenyl groups.

Uniqueness

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its combination of a triazole ring, bromophenyl group, and sulfanyl-acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

The compound 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide (CAS No. 693236-02-1) is a derivative of triazole with potential biological activity. This article aims to explore its biological properties, focusing on antimicrobial and anticancer activities, alongside synthesis methodologies and molecular modeling studies.

The molecular formula of the compound is C18H23BrN4OSC_{18}H_{23}BrN_4OS, with a molecular weight of approximately 423.37 g/mol. The predicted density is 1.48 g/cm³, and it has a pKa of 14.04, indicating its basic nature in solution .

Structure

The structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₂₃BrN₄OS
Molecular Weight423.37 g/mol
Density1.48 g/cm³ (predicted)
pKa14.04 (predicted)

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The triazole nucleus is known for its ability to inhibit the biosynthesis of essential bacterial lipids, which is crucial for bacterial survival and replication .

In Vitro Studies

In vitro testing has demonstrated that derivatives similar to 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide show promising results against various bacterial strains. For example, compounds derived from triazoles have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that triazole derivatives can exhibit cytotoxic effects on cancer cell lines such as MCF7 (human breast cancer cells). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

Case Studies

  • MCF7 Cell Line Testing : Compounds similar to 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide were tested on MCF7 cells using the Sulforhodamine B assay, revealing significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and target proteins involved in cancer progression, further supporting their potential as anticancer agents .

Synthesis Methods

The synthesis of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multi-step synthetic routes starting from commercially available precursors. The general procedure includes:

  • Formation of Triazole Ring : Utilizing appropriate hydrazine derivatives and carbon disulfide.
  • Sulfanylation : Introducing sulfur into the triazole structure to enhance biological activity.
  • Acetamide Formation : Reaction with acetic anhydride or acetic acid derivatives to yield the final product.

Summary of Synthetic Steps

StepDescription
Triazole Ring FormationReaction of hydrazine with carbon disulfide
SulfanylationIntroduction of sulfur into triazole structure
Acetamide FormationReaction with acetic anhydride

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Type: Basic (Synthesis & Characterization) Answer: The compound is synthesized via a multi-step approach:

Nucleophilic substitution : React 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride to form the thioether intermediate.

Amide coupling : React the intermediate with 2-phenylethylamine using coupling agents like EDC/HOBt in DMF.

Q. Optimization Strategies :

  • Temperature control (60–80°C) for improved reaction kinetics.
  • Solvent selection (e.g., THF or DMF) to enhance solubility.
  • Catalytic additives (e.g., DMAP) to reduce side reactions.

Q. Table 1: Representative Yields from Analogous Syntheses

Compound ClassYield (%)Reaction Time (h)Reference
Triazole-thioacetamide analog7212
Bromophenyl-triazole derivative6810

Characterization involves NMR (¹H/¹³C), IR (C=O stretch at ~1650 cm⁻¹), and X-ray crystallography to confirm regiochemistry .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Type: Basic (Biological Screening) Answer: Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported.
  • Antifungal activity : Disk diffusion assays against C. albicans.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

Q. Key Considerations :

  • Dose-response curves for potency evaluation.
  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s binding affinity in structure-activity relationship (SAR) studies?

Type: Advanced (SAR & Molecular Interactions) Answer: The 4-bromophenyl group enhances hydrophobic interactions with target proteins. SAR strategies include:

  • Substituent variation : Compare with analogs bearing Cl, F, or NO₂ groups at the para position.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to map interactions with HIV-1 reverse transcriptase (PDB ID: 1RTD).
  • Free-energy calculations : MM-PBSA to quantify binding energies.

Q. Table 2: Substituent Effects on IC₅₀ (Hypothetical Data)

SubstituentIC₅₀ (HIV-1 RT, μM)LogP
Br0.453.2
Cl0.782.9
F1.202.5

Bromine’s electronegativity and van der Waals radius improve target engagement .

Q. What crystallographic data are critical for analyzing conformational stability and reactivity?

Type: Advanced (Structural Analysis) Answer: X-ray crystallography reveals:

  • Bond lengths : C-S (1.78 Å) and C-N (1.32 Å) in the triazole ring.
  • Torsion angles : Dihedral angles between the bromophenyl and triazole rings (<10° indicates planarity).
  • Packing interactions : π-π stacking of phenyl groups (3.5–4.0 Å spacing).

Q. Implications :

  • Planar conformation enhances membrane permeability.
  • Halogen bonding between Br and protein backbone amides improves target affinity .

Q. How can metabolic stability be assessed to optimize pharmacokinetic profiles?

Type: Advanced (ADME/Tox) Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Metabolite identification : Use high-resolution MS to detect hydroxylation or dealkylation products.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.

Q. Key Metrics :

  • Half-life (t₁/₂) >2 hours for viable candidates.
  • Hepatic extraction ratio <0.3 indicates low first-pass metabolism .

Q. What experimental designs are suitable for studying synergistic effects with existing therapeutics?

Type: Advanced (Combination Therapy) Answer:

  • Isobologram analysis : Combine with reverse transcriptase inhibitors (e.g., tenofovir) at fixed ratios.
  • Checkboard assays : Calculate fractional inhibitory concentration (FIC) indices.
  • Mechanistic studies : RNA-seq to identify pathways affected by combination treatment.

Q. Data Interpretation :

  • Synergy: FIC <0.5.
  • Additivity: FIC 0.5–1.0 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。